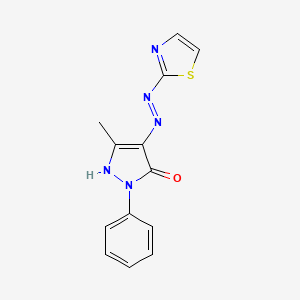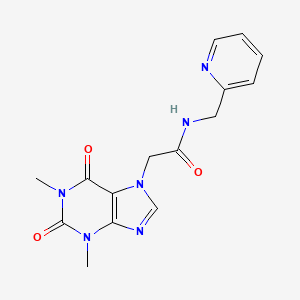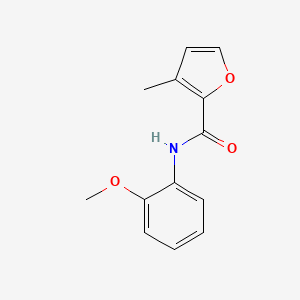
3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(1,3-thiazol-2-ylhydrazone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(1,3-thiazol-2-ylhydrazone) is a chemical compound that has been widely studied due to its potential applications in scientific research. This compound is also known as MPTP-T and has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
MPTP-T selectively binds to MAO-B and inhibits its activity, leading to the depletion of dopamine in the brain. This mechanism of action has been used to create animal models of Parkinson's disease, which can aid in the development of new treatments for this debilitating condition.
Biochemical and Physiological Effects:
MPTP-T has been shown to exhibit various biochemical and physiological effects, including the depletion of dopamine in the brain, the induction of oxidative stress, and the activation of microglia. These effects have been studied in animal models of Parkinson's disease, as well as in vitro models of neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MPTP-T in lab experiments include its selectivity for MAO-B, its ability to induce Parkinson's disease-like symptoms in animal models, and its potential to aid in the development of new treatments for this condition. The limitations of using MPTP-T in lab experiments include its potential toxicity and the need for careful handling and disposal of the compound.
Zukünftige Richtungen
There are several future directions for the study of MPTP-T, including the development of new treatments for Parkinson's disease, the investigation of its potential applications in other neurodegenerative disorders, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the safety and toxicity of MPTP-T, as well as its potential for use in human clinical trials.
Synthesemethoden
The synthesis of MPTP-T can be achieved through a multi-step process involving the reaction of 1-phenyl-1H-pyrazole-4,5-dione with thiosemicarbazide, followed by the addition of 2-bromo-3-methyl-1-propene and 2-mercaptothiazole. The resulting compound can be purified through recrystallization to obtain MPTP-T in high purity.
Wissenschaftliche Forschungsanwendungen
MPTP-T has been found to exhibit potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively bind to monoamine oxidase-B (MAO-B) and inhibit its activity, leading to the depletion of dopamine in the brain. This mechanism of action has been used to create animal models of Parkinson's disease, which can aid in the development of new treatments for this debilitating condition.
Eigenschaften
IUPAC Name |
5-methyl-2-phenyl-4-(1,3-thiazol-2-yldiazenyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c1-9-11(15-16-13-14-7-8-20-13)12(19)18(17-9)10-5-3-2-4-6-10/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFGPEKKZYFHOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-phenyl-4-(thiazol-2-yl-hydrazono)-2,4-dihydro-pyrazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-methyl-5-(phenoxymethyl)-2-furyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5653967.png)

amino]methyl}-1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5653981.png)
![2-[(2E)-3-phenyl-2-propen-1-yl]-8-(2-pyridinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5653989.png)



![2-ethyl-N-[2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5654024.png)
![1-ethyl-N-{1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B5654029.png)


![3-{[4-(2-amino-6-methyl-4-pyrimidinyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5654053.png)
![ethyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5654060.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5654075.png)